Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate
Overview
Description
The compound “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is an organic compound that contains an ethyl group, a fluorophenyl group, and a dioxobutanoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, similar compounds like pinacol boronic esters are known to undergo protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, a similar compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is known to be a solid .Scientific Research Applications
Synthesis and Chemical Reactions
Stereochemical Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates, a category which includes Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, have been used in stereoselective synthesis processes. For example, they undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant for producing electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Enzyme-Catalyzed Reactions : This compound has been used in enzyme-catalyzed asymmetric reductions. In one study, the reduction of ethyl 4-chloro-3-oxobutanoate (structurally similar to the fluorophenyl variant) was examined in an organic solvent-water diphasic system using microbial aldehyde reductase (Shimizu et al., 1990).
Formation of Novel Compounds : The reactions of ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of various novel compounds like 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine derivatives and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its utility in creating diverse chemical structures (Moloudi et al., 2018).
Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates are used in the synthesis of cyclobutene derivatives through a three-component and one-pot reaction. This method offers a straightforward and efficient route to produce these derivatives in high yields, demonstrating the compound's role in facilitating complex chemical syntheses (Aboee-Mehrizi et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBMAIRNVYYQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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